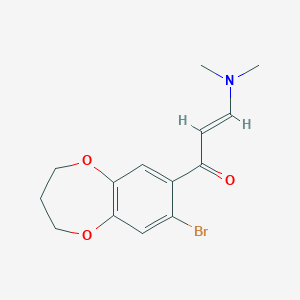

(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H16BrNO3 and its molecular weight is 326.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological properties, focusing on its antioxidant activity, anticancer effects, and potential as a therapeutic agent.

The chemical formula of the compound is , with a molecular weight of approximately 364.62 g/mol. It is classified under the category of benzodioxepin derivatives, which have been studied for various pharmacological applications due to their structural diversity and biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.62 g/mol |

| CAS Number | 1189751-27-6 |

| Hazard Classification | Irritant |

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and stabilize free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. These interactions can mitigate damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Anticancer Activity

Studies have demonstrated that benzodioxepin derivatives possess antiproliferative effects against various cancer cell lines. For instance, research on structurally related compounds has shown enhanced activity against MCF-7 breast cancer cells.

Case Study: Antiproliferative Effects

A study examining the anticancer activity of similar benzodioxepin compounds found that modifications in their chemical structure significantly impacted their efficacy. The introduction of electron-donating groups improved their ability to inhibit cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzodioxepin Derivative A | MCF-7 | 15 |

| Benzodioxepin Derivative B | HeLa | 20 |

| (2E)-1-(8-bromo...) | MCF-7 | TBD |

Potential Therapeutic Applications

Given its biological activities, This compound could be explored for therapeutic applications in treating oxidative stress-related diseases and certain cancers. Its dual action as an antioxidant and anticancer agent positions it as a promising candidate for further research.

Propriétés

IUPAC Name |

(E)-1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-16(2)5-4-12(17)10-8-13-14(9-11(10)15)19-7-3-6-18-13/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNCNMSIAHCYRW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(C=C1Br)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(C=C1Br)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.